molecular formula C12H26O3 B3053403 1-(2,2-Dimethoxyethoxy)-2-ethylhexane CAS No. 53533-25-8

1-(2,2-Dimethoxyethoxy)-2-ethylhexane

Cat. No.: B3053403
CAS No.: 53533-25-8
M. Wt: 218.33 g/mol
InChI Key: DMBSAAZSRLMQPK-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethoxy)hexane (CAS: 17597-95-4) is a branched ether-acetal compound with the molecular formula C₁₀H₂₂O₃ and a molar mass of 190.28 g/mol . It is structurally characterized by a hexane backbone substituted with a 2,2-dimethoxyethoxy group. Key synonyms include Hexoxyacetaldehyde dimethyl acetal and β-Hexoxyacetaldehyde dimethylacetal . Physical properties include an estimated boiling point of 265.8°C and a density of 0.9979 g/cm³ . The compound is typically used as a solvent or intermediate in organic synthesis, leveraging its acetal functionality to protect carbonyl groups under basic conditions .

Properties

IUPAC Name

3-(2,2-dimethoxyethoxymethyl)heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3/c1-5-7-8-11(6-2)9-15-10-12(13-3)14-4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBSAAZSRLMQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968285
Record name 3-[(2,2-Dimethoxyethoxy)methyl]heptane
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Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53533-25-8
Record name 3-[(2,2-Dimethoxyethoxy)methyl]heptane
Source CAS Common Chemistry
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Record name 1-(2,2-Dimethoxyethoxy)-2-ethylhexane
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Record name 3-[(2,2-Dimethoxyethoxy)methyl]heptane
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Record name 1-(2,2-dimethoxyethoxy)-2-ethylhexane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethoxyethoxy)-2-ethylhexane typically involves the reaction of 2-ethylhexanol with 2,2-dimethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of condensation and purification steps. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-(2,2-Dimethoxyethoxy)-2-ethylhexane can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product using distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethoxyethoxy)-2-ethylhexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: The dimethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired product.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-(2,2-Dimethoxyethoxy)-2-ethylhexane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethoxy)-2-ethylhexane involves its interaction with various molecular targets. The dimethoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-(2,2-Dimethoxyethoxy)hexane, enabling comparative analysis of their properties and applications:

1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (CAS: 94158-44-8)

  • Molecular Formula : C₇H₁₆O₄
  • Molecular Weight : 176.20 g/mol
  • Key Features: A smaller analog with two methoxy groups and a shorter ethoxy chain. Its compact structure enhances volatility but reduces hydrophobicity compared to the hexane derivative. Limited data on boiling points or applications suggest niche use in specialized syntheses .

Diethylene Glycol Monomethyl Ether (2-(2-Methoxyethoxy)ethanol; CAS: 111-77-3)

  • Molecular Formula : C₅H₁₂O₃
  • Molecular Weight : 120.15 g/mol
  • Boiling Point : ~194°C
  • Density : 1.021 g/cm³
  • Key Features : Contains a hydroxyl group, increasing polarity and water solubility. Widely used as an industrial solvent for resins, dyes, and inks. Higher reactivity due to the hydroxyl group necessitates stringent safety protocols .

1-(2,2-Diethoxyethoxy)hexane (CAS: 18266-50-7)

  • Molecular Formula : C₁₂H₂₆O₃
  • Molecular Weight : 218.33 g/mol
  • Key Features: Ethoxy substituents replace methoxy groups, increasing molecular weight and altering solubility.

Phenoxyacetaldehyde Dimethyl Acetal (CAS: 67874-68-4)

  • Molecular Formula : C₁₀H₁₄O₃
  • Molecular Weight : 182.22 g/mol
  • Key Features : An aromatic analog with a benzene ring, offering rigidity and π-π interaction capabilities. Used in fragrance and pharmaceutical synthesis where aromatic stability is critical .

Table 1: Comparative Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Differences
1-(2,2-Dimethoxyethoxy)hexane 17597-95-4 C₁₀H₂₂O₃ 190.28 ~265.8 (est.) 0.9979 (est.) Branched acetal, hydrophobic
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane 94158-44-8 C₇H₁₆O₄ 176.20 N/A N/A Compact, multiple methoxy groups
2-(2-Methoxyethoxy)ethanol 111-77-3 C₅H₁₂O₃ 120.15 ~194 1.021 Hydroxyl group, polar solvent
1-(2,2-Diethoxyethoxy)hexane 18266-50-7 C₁₂H₂₆O₃ 218.33 N/A N/A Ethoxy substituents, higher MW
Phenoxyacetaldehyde dimethyl acetal 67874-68-4 C₁₀H₁₄O₃ 182.22 N/A N/A Aromatic ring, rigid structure

Biological Activity

1-(2,2-Dimethoxyethoxy)-2-ethylhexane, a compound with the CAS number 53533-25-8, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(2,2-Dimethoxyethoxy)-2-ethylhexane is characterized by the presence of two methoxy groups and an ethylhexane backbone. Its chemical structure can be represented as follows:

C12H26O3\text{C}_{12}\text{H}_{26}\text{O}_3

This structure suggests potential interactions with biological macromolecules due to the presence of ether functionalities which can influence solubility and reactivity.

Mechanisms of Biological Activity

Research indicates that 1-(2,2-Dimethoxyethoxy)-2-ethylhexane may act as a ligand for various enzymes and receptors, thereby influencing their activity. Specifically, it has been studied for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
  • Anticancer Properties : In vitro assays have indicated that 1-(2,2-Dimethoxyethoxy)-2-ethylhexane may induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of apoptotic pathways and cell cycle regulation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against specific bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme ModulationActs as a ligand for various enzymes

Case Study 1: Anticancer Activity

A study conducted on human prostate cancer cells (PC3) demonstrated that treatment with 1-(2,2-Dimethoxyethoxy)-2-ethylhexane resulted in a significant reduction in cell viability. The compound was found to modulate the expression of alpha1D- and alpha1B-adrenoceptors, which are implicated in apoptosis and cell proliferation. The results indicated that the compound could serve as a potential therapeutic agent in prostate cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, 1-(2,2-Dimethoxyethoxy)-2-ethylhexane was tested against various bacterial strains. The compound demonstrated notable inhibitory effects on growth, suggesting its potential use as a natural preservative or therapeutic agent against infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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